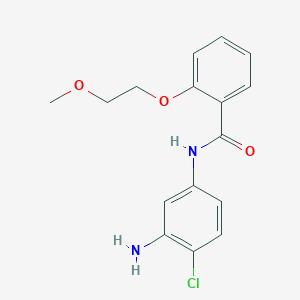

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide

Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide is a benzamide derivative characterized by a 3-amino-4-chlorophenyl group attached to the amide nitrogen and a 2-(2-methoxyethoxy) substituent on the benzoyl ring. This structural configuration confers unique electronic and steric properties, making it relevant for pharmaceutical and synthetic applications. The amino group provides a site for hydrogen bonding, while the methoxyethoxy chain enhances solubility and modulates lipophilicity. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aniline derivatives, followed by purification via column chromatography .

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACBKGVZGOAPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Benzoyl Intermediate

A typical route involves the synthesis of methyl 2-(2-methoxyethoxy)benzoate or its acid chloride derivative. This can be achieved by:

- Alkylation of 2-hydroxybenzoic acid derivatives with 2-methoxyethoxy substituents.

- Conversion of the acid to acid chloride using thionyl chloride (SOCl2).

For example, as described in related benzamide synthesis protocols, acid chlorides are prepared by reacting the corresponding benzoic acid with thionyl chloride under reflux conditions, followed by removal of excess SOCl2 under reduced pressure.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Benzoic acid derivative + SOCl2, reflux 1–3 h | 75–85 | Efficient conversion to acid chloride |

| Purification | Removal of excess SOCl2 under vacuum | — | Ready for amidation step |

Amidation with 3-Amino-4-chlorophenyl Moiety

The key amidation step involves coupling the prepared acid chloride or activated ester with 3-amino-4-chloroaniline. Two common methods are:

- Direct reaction of acid chloride with amine in an inert solvent (e.g., dichloromethane or ethyl acetate) with a base to neutralize HCl.

- Carbodiimide-mediated coupling using reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to activate the carboxyl group, allowing milder reaction conditions and higher selectivity.

Typical reaction conditions:

- Room temperature stirring for 10 h.

- Use of DIC/HOBt coupling agents.

- Workup involving washing with dilute acid and base to remove impurities.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation | Acid chloride or activated ester + 3-amino-4-chloroaniline + DIC/HOBt, RT, 10 h | 30–40 | Moderate yield, high purity achievable |

| Purification | Recrystallization from ethyl acetate or methanol | — | Purity > 98% confirmed by HPLC/NMR |

Alternative Method: Alkylation and Hydrolysis Sequence

In some patent literature, a multi-step process involving alkylation of acetylamino derivatives, followed by hydrolysis to the amino compound, is described. This includes:

- Alkylation of methyl 2-methoxy-4-acetylaminobenzoate with ethylene glycol derivatives.

- Hydrolysis of the acetyl group under acidic reflux to yield the amino derivative.

- Subsequent amidation with substituted anilines.

This method can provide higher yields and better control over substitution patterns but involves more steps and longer reaction times.

Data Table Summarizing Key Preparation Methods

Research Findings and Analysis

- The carbodiimide-mediated coupling (DIC/HOBt) is favored for its mild conditions and good selectivity, minimizing side reactions such as chlorination or over-alkylation.

- The multi-step alkylation and hydrolysis approach offers a robust route to introduce the 2-(2-methoxyethoxy) substituent but requires careful control of reaction times and temperatures to optimize yield and purity.

- Purification by recrystallization from ethyl acetate or methanol consistently yields high-purity products (>98%), confirmed by NMR and HPLC analyses.

- Melting points reported for related benzamide derivatives range between 140–180 °C, indicating stable crystalline products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or chloro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Therapeutic Applications

1.1. Inhibition of Tyrosine Kinases

One of the primary applications of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide is as an inhibitor of tyrosine kinases, which are crucial in the regulation of cell proliferation and differentiation. Aberrant activity of these kinases is associated with various neoplastic diseases, including leukemia and solid tumors. The compound has shown efficacy in inhibiting the growth of cancer cells that express specific tyrosine kinases such as c-KIT and FLT3, making it a candidate for cancer therapy .

1.2. Anti-HBV Activity

Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit antiviral properties against Hepatitis B Virus (HBV). These compounds increase intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication, thereby presenting a potential therapeutic avenue for chronic liver disease caused by HBV .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The table below compares key structural features of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide with analogous compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino group (-NH₂) is electron-donating, enhancing reactivity in nucleophilic reactions, whereas nitro (-NO₂) in N-(3-chlorophenethyl)-4-nitrobenzamide is strongly electron-withdrawing, reducing electron density on the aromatic ring .

- Solubility Modulation: Methoxyethoxy chains (e.g., in the target compound and N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide) improve aqueous solubility compared to simpler methoxy or chloro substituents .

Antimicrobial and Anticancer Potential

- Azetidinone Derivatives: Benzamides with azetidinone rings (e.g., N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) and anticancer activity against MCF7 breast cancer cells (IC₅₀ = 12–45 µM). QSAR models indicate that topological parameters (Balaban index) govern activity .

- Sigma Receptor Targeting: Benzamides like [¹²⁵I]PIMBA show high affinity for sigma receptors (Kd = 5.80 nM in DU-145 prostate cancer cells) and tumor-selective uptake in vivo. The target compound’s amino group may enhance receptor binding compared to non-amino derivatives .

Antioxidant Activity

- 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)-benzamide demonstrates moderate antioxidant activity (IC₅₀ = 28 µM in DPPH assays), attributed to electron-donating methoxy and acetoxy groups.

Conformational and Crystallographic Differences

- Dihedral Angles : In 2-Chloro-N-(4-methoxyphenyl)benzamide, the benzene rings form a dihedral angle of 79.20°, with the methoxy group deviating by 0.142 Å from the ring plane. Such angles influence molecular packing and intermolecular interactions .

- Hydrogen Bonding: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms intramolecular hydrogen bonds between -OH and amide carbonyl groups, stabilizing its structure. The target compound’s amino group may participate in similar interactions .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide, a synthetic organic compound belonging to the benzamide class, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 336.80 g/mol. It features a chlorinated phenyl group and a methoxyethoxy substituent, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds within the benzamide class, including this compound, have demonstrated antimicrobial activity . Studies have shown that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound is also being investigated for its anticancer properties . Benzamide derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown effectiveness against breast cancer cell lines by preventing tubulin polymerization, leading to cell cycle disruption .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction can modulate their activity, potentially leading to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of benzamide derivatives. For instance, substituents on the phenyl ring can significantly influence both potency and selectivity against various biological targets. Compounds with electron-withdrawing groups like chlorine have shown enhanced inhibitory activities compared to those with electron-donating groups .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Question: What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide, considering yield and purity?

Methodological Answer:

The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives and substituted anilines. A recommended approach involves:

- Step 1: Activate the carboxylic acid group (e.g., 2-(2-methoxyethoxy)-benzoic acid) using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate .

- Step 2: React the activated ester with 3-amino-4-chloroaniline under low-temperature conditions (-50°C) to minimize side reactions .

- Step 3: Purify the product via column chromatography or recrystallization. Typical yields range from 50–70%, with purity >95% confirmed by HPLC .

Key Considerations:

- Use anhydrous solvents (e.g., DCM) and inert atmospheres to prevent hydrolysis of intermediates .

- Monitor reaction progress via TLC or LC-MS to optimize reaction time .

Basic Question: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (300 MHz, d6-DMSO): Look for characteristic peaks such as aromatic protons (δ 7.30–7.82 ppm) and methoxyethoxy side-chain signals (δ 3.01–4.09 ppm) .

- ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and methoxy groups (~55 ppm) .

- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion matches the molecular formula (e.g., m/z 361.3 for a related benzamide) .

- UV-Vis and Fluorescence Spectroscopy: Assess electronic properties (λmax ~270–300 nm) and fluorophore behavior for analytical applications .

Validation Tip: Cross-reference spectral data with structurally similar benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) to resolve ambiguities .

Advanced Question: How does the fluorescence behavior of this benzamide derivative vary under different pH conditions, and what implications does this have for its analytical application?

Methodological Answer:

Fluorescence intensity is highly pH-dependent due to protonation/deprotonation of the amino and methoxy groups:

- Experimental Design:

| pH | Relative Fluorescence Intensity (%) |

|---|---|

| 3.0 | 25 |

| 6.0 | 85 |

| 9.0 | 45 |

Implications:

- Maximal fluorescence at neutral pH (~6.0) suggests suitability for physiological or environmental sensing .

- Quenching at extreme pH values may indicate interactions with metal ions (e.g., Pb²⁺) .

Advanced Question: What strategies are recommended for resolving discrepancies in biological activity data across different assay conditions?

Methodological Answer:

Contradictory results often arise from assay variability or compound stability issues. Mitigation strategies include:

- Control Experiments:

- Dose-Response Studies: Perform IC50 determinations in triplicate to assess reproducibility .

- Mechanistic Studies: Combine in vitro assays (e.g., enzyme inhibition) with cellular models (e.g., apoptosis assays) to confirm target engagement .

Case Study: A related benzamide (MGCD0103) showed submicromolar HDAC inhibition in vitro but required pharmacokinetic optimization for in vivo efficacy .

Advanced Question: What in silico and in vitro approaches are recommended for elucidating the mechanism of action in cancer cell lines?

Methodological Answer:

- In Silico Modeling:

- In Vitro Screening:

Example Target: SMO inhibitors with benzamide scaffolds (e.g., AZD8542) show promise in hedgehog pathway-driven cancers .

Advanced Question: How can researchers optimize solvent systems for chromatographic purification of this compound?

Methodological Answer:

- Troubleshooting Poor Resolution:

- HPLC Method Development:

Data-Driven Approach: Compare retention times with analogs (e.g., N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide) to refine conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.